甲基-(6-三氟甲基-嘧啶-4-基)-胺

描述

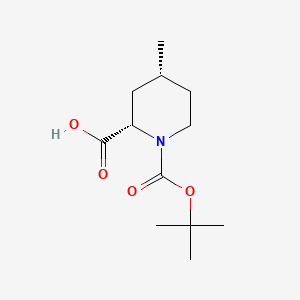

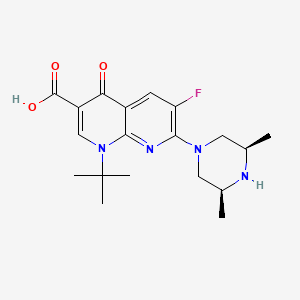

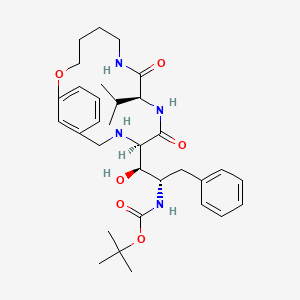

“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a trifluoromethyl group attached to the pyrimidine ring, which can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Synthesis Analysis

The synthesis of trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, often involves multi-step reactions . For example, a series of novel trifluoromethyl pyrimidine derivatives were synthesized through four-step reactions . The synthesis process typically involves the use of readily available starting materials and features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” includes a pyrimidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group can significantly influence the molecule’s properties, making it a valuable moiety in the design of biologically active molecules .Chemical Reactions Analysis

Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, can undergo various chemical reactions . For instance, they can participate in multi-component reactions, which are characterized by broad substrate scope, high efficiency, and scalability . These reactions provide a straightforward route to biologically important trifluoromethyl pyrimidine derivatives .Physical And Chemical Properties Analysis

“Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine” has a molecular weight of 178.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble . The compound has a lipophilicity log Po/w (iLOGP) of 1.01 .科学研究应用

杂环芳香胺 (HAA) 与癌症研究

杂环芳香胺在高温烹饪肉类和其他食物时形成。这些化合物(包括 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP) 等变体)因其对人类的致癌潜力而受到研究。研究表明,HAA 在代谢活化后可在乳腺中引起 DNA 加合物,表明其在人类乳腺癌中可能具有病因作用。此外,已证实接触熟肉的人类会接触到 HAA,这突显了了解这些化合物形成、代谢及其对人类健康影响的重要性 (Snyderwine, 1994)。

用于污染物降解的高级氧化工艺

含氮化合物(如胺和染料)对常规降解工艺具有抗性。高级氧化工艺 (AOP) 已被评审为矿化含氮化合物的有效方法,提高了处理方案的效率。这包括芳香胺、脂肪胺、含氮染料和含氮农药的降解。此类工艺对于解决有关水资源中存在有毒氨基化合物及其有害降解产物这一全球性问题至关重要 (Bhat & Gogate, 2021)。

药物开发

嘧啶核心是甲基-(6-三氟甲基-嘧啶-4-基)-胺等化合物的组成部分,由于其广泛的药理活性,可作为开发生物活性化合物的支架。这些活性包括抗病毒、精神活性、抗菌、抗肿瘤、抗真菌、抗寄生虫和合成代谢特性。从药理学角度对嘧啶衍生物进行系统分析,可以作为进一步开发高效且安全的药物的基础 (Chiriapkin, 2022)。

安全和危害

未来方向

Trifluoromethyl pyrimidine derivatives, including “Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine”, have shown potential in various applications, such as antifungal, insecticidal, and anticancer activities . Future research could focus on further studying the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl pyrimidine cores .

作用机制

Target of Action

Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, and antiviral activities . .

Mode of Action

It’s worth noting that pyrimidine derivatives have been reported to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Given the broad biological activities of pyrimidine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Pyrimidine derivatives have been reported to exhibit antifungal, antibacterial, insecticidal, and antiviral activities . This suggests that Methyl-(6-trifluoromethyl-pyrimidin-4-yl)-amine may have similar effects, but further studies are needed to confirm this.

属性

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-2-4(6(7,8)9)11-3-12-5/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOLTADTFMFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3367513.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)

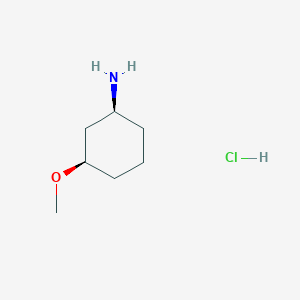

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B3367556.png)

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)

![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)